1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Overview
Description
“1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a pyrimidinyl group and a methylphenyl group . More detailed structural analysis would require additional information such as NMR or X-ray crystallography data.Scientific Research Applications
Pharmacological Applications
The compound’s pyrimidine core is a key component in many pharmacologically active compounds . Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including:
- Anticancer : Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .
- Antimicrobial and Antifungal : Pyrimidine derivatives have shown significant antimicrobial and antifungal activities .
- Antiparasitic : These compounds have also been used in the treatment of parasitic infections .
- Diuretic : Some pyrimidine derivatives have diuretic properties .
- Antitumor : Pyrimidine derivatives have been used in the development of antitumor drugs .
Synthetic Approaches
The compound can be synthesized using various methods. Special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
Piperidine Nucleus
The piperidine nucleus in the compound is found in many naturally occurring compounds. Piperine, a piperidine-based compound, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
Future Research Directions
Given the wide range of biological activities exhibited by pyrimidine derivatives, future research could focus on exploring more therapeutic applications of “1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid”. Additionally, the development of novel synthetic methodologies could lead to molecules with improved druglikeness and ADME-Tox properties .
properties
IUPAC Name |
1-[6-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-2-4-14(9-12)15-10-16(19-11-18-15)20-7-5-13(6-8-20)17(21)22/h2-4,9-11,13H,5-8H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCUXDZVAJLNNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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